1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d6
CAS No.: 1020719-31-6
Cat. No.: VC0017346
Molecular Formula: C15H19NO2
Molecular Weight: 251.359
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1020719-31-6 |
|---|---|
| Molecular Formula | C15H19NO2 |
| Molecular Weight | 251.359 |
| IUPAC Name | 2-(3,3,4,4,5,5-hexadeuterio-1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile |
| Standard InChI | InChI=1S/C15H19NO2/c1-18-13-7-5-12(6-8-13)14(11-16)15(17)9-3-2-4-10-15/h5-8,14,17H,2-4,9-10H2,1H3/i2D2,3D2,4D2 |
| Standard InChI Key | ASYJSBPNAIDUHX-PWDWWLAZSA-N |
| SMILES | COC1=CC=C(C=C1)C(C#N)C2(CCCCC2)O |
Introduction
Overview and Chemical Identity
1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d6 is a deuterated analog characterized by the presence of six deuterium atoms strategically positioned in the cyclohexanol ring. The compound is identified by CAS number 1020719-31-6 and possesses a molecular formula of C16H15D6NO2. This specialized chemical is primarily utilized in research applications where isotopic labeling provides advantages for tracking molecular behavior and transformations.
Structural Characteristics
The compound features three key structural components that define its chemical properties:
-
A cyano group (-CN) that provides specific reactivity patterns
-
A 4-methoxyphenyl group that contributes to its binding interactions
-
A deuterated cyclohexanol moiety with six deuterium atoms replacing hydrogen atoms in specific positions (3,3,4,4,5,5)
The deuterium atoms in the structure are particularly significant as they alter the compound's mass without substantially changing its chemical behavior, making it ideal for isotopic labeling studies.
Identification Parameters
The compound can be identified through various analytical parameters as detailed in the following table:
| Parameter | Value |
|---|---|
| IUPAC Name | 2-(3,3,4,4,5,5-hexadeuterio-1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile |
| CAS Number | 1020719-31-6 |
| Molecular Formula | C16H15D6NO2 |
| Molecular Weight | 265.38 g/mol |
| InChI Key | ASYJSBPNAIDUHX-PWDWWLAZSA-N |
| Isomeric SMILES | [2H]C1(CC(CC(C1([2H])[2H])([2H])[2H])(C(C#N)C2=CC=C(C=C2)OC)O)[2H] |
Physical and Chemical Properties
The physical and chemical properties of 1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d6 are influenced by its functional groups and deuterium substitution. The compound typically appears as a solid or liquid depending on specific formulation conditions.
Spectroscopic Characteristics
The deuterium atoms in 1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d6 significantly alter its nuclear magnetic resonance (NMR) profile compared to its non-deuterated counterpart. The deuterium substitution creates characteristic spectral patterns that allow researchers to distinguish this compound from its non-deuterated analog in complex mixtures.
Synthesis and Preparation Methods
Synthetic Pathways
The synthesis typically follows these general steps:
-
Preparation of starting materials, utilizing 4-methoxybenzaldehyde and cyclohexanone as primary precursors
-
Formation of an intermediate through condensation reactions
-
Introduction of the cyano group via cyanation reactions
-
Incorporation of deuterium atoms through specialized exchange reactions
The synthesis must be carefully controlled to ensure deuterium incorporation at the specific 3,3,4,4,5,5 positions of the cyclohexanol ring.
Industrial Production Considerations
Large-scale production requires optimization of reaction parameters including:
-
Temperature and pressure control
-
Precise reaction timing
-
Efficient purification methods such as recrystallization or chromatography
-
Quality control measures to verify deuterium incorporation levels
Chemical Reactivity
1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d6 engages in various chemical reactions typical of its functional groups, with some modifications in reaction rates due to the kinetic isotope effects imparted by the deuterium atoms.
Reaction Types
The compound participates in several reaction categories:
Oxidation Reactions
The tertiary alcohol group can undergo oxidation to form corresponding ketones or further oxidized products. Typical oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction Reactions
The cyano group presents an opportunity for reduction to form an amine functionality, using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with appropriate catalysts. This transformation is particularly relevant as it relates to the preparation of related compounds such as 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol described in patent literature .
Substitution Reactions
The methoxy group can participate in nucleophilic substitution reactions with reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Reaction Products
The major products formed through these reactions include:
| Reaction Type | Typical Reagents | Major Products |
|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Ketones, carboxylic acids |
| Reduction | LiAlH₄, H₂ with catalyst | Amines (including 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol) |
| Substitution | NaOMe, NaOEt | Various substituted derivatives |
Research Applications
1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d6 serves crucial functions in multiple scientific disciplines due to its unique deuterated structure.
Analytical Chemistry Applications
In analytical chemistry, the compound functions as:
-
A reference standard for quantitative analysis
-
An internal standard for mass spectrometry
-
A tool for method development in separation sciences
Biochemical and Pharmaceutical Research
The compound's deuterated nature makes it particularly valuable in:
-
Metabolic tracing studies where the deuterium atoms serve as isotopic markers
-
Pharmacokinetic investigations where deuteration alters metabolic stability
-
Drug development research where deuterated compounds may exhibit modified pharmacological profiles
Spectroscopic Investigations
The compound finds significant use in:
-
Nuclear magnetic resonance (NMR) studies where deuterium provides distinctive spectral characteristics
-
Mass spectrometry applications where the deuterium atoms create characteristic mass shifts
-
Infrared spectroscopy studies where C-D bonds show different vibrational frequencies compared to C-H bonds
Biological Activity and Applications
The biological properties of 1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d6 are primarily related to its utility as a research tool rather than direct therapeutic applications.
Metabolic Tracing
The compound serves as an effective tracer in metabolic research due to:
-
The stability of carbon-deuterium bonds against certain metabolic processes
-
The ability to track the compound through complex biological systems using mass spectrometry
-
The minimal perturbation of biological activity compared to the non-deuterated analog
Pharmacokinetic Studies
In pharmaceutical research, the compound provides advantages for:
-
Understanding drug metabolism pathways through isotopic labeling
-
Investigating clearance mechanisms and metabolite formation
-
Comparing metabolic stability between deuterated and non-deuterated compounds
Comparative Analysis with Related Compounds
To understand the significance of 1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d6, it is instructive to compare it with structurally related compounds.
Comparison with Non-Deuterated Analog
The primary difference between 1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d6 and its non-deuterated counterpart lies in the isotopic composition:
| Feature | 1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d6 | 1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol |
|---|---|---|
| Molecular Weight | 265.38 g/mol | 259.35 g/mol (approximate) |
| NMR Spectrum | Characteristic deuterium patterns | Standard hydrogen patterns |
| Metabolic Stability | Potentially enhanced due to C-D bonds | Standard metabolic profile |
| Research Applications | Isotopic tracing studies | Standard reference compound |
Comparison with Amino Derivatives
The patent literature describes 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol , which represents a reduced form of the cyano compound:
| Feature | 1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d6 | 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol |
|---|---|---|
| Functional Group | Cyano (-CN) | Amino (-NH₂) |
| Reactivity | Electrophilic | Nucleophilic |
| Synthesis Route | Direct synthesis | Often produced by reduction of cyano compound |
| Applications | Primarily research tool | Intermediate for pharmaceutical compounds |
The amino derivative serves as an intermediate in the synthesis of pharmaceuticals such as venlafaxine hydrochloride, a non-tricyclic antidepressant .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume